molecular formula C18H14N4O5 B3005668 N-1,3-benzodioxol-5-yl-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide CAS No. 1351788-43-6

N-1,3-benzodioxol-5-yl-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide

Cat. No.: B3005668
CAS No.: 1351788-43-6
M. Wt: 366.333
InChI Key: ZBOGZWPHCBMDNR-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C18H14N4O5 and its molecular weight is 366.333. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : This compound and its derivatives have been synthesized through various chemical reactions, emphasizing mild conditions and operational simplicity for propellane derivatives (Yang et al., 2016).

  • Crystal Structure Determination : Single-crystal X-ray diffraction has been a key tool in confirming the structure of synthesized compounds, including those similar to N-1,3-benzodioxol-5-yl-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide (Al-Wabli et al., 2019).

Biomedical Research

  • Antibacterial Studies : Derivatives of this compound have shown medium to high antibacterial activity against bacteria like Staphylococcus aureus and Escherichia coli (Patil et al., 2011).

  • Antimalarial and Antiproliferative Activities : Certain benzimidazole-5-carboxamide derivatives have been tested for antimalarial properties against Plasmodium berghei and exhibited cytotoxic activity against human cancer cell lines (Romero et al., 2018).

  • Antifungal Potential : Some derivatives have been evaluated for their potential as antifungal agents, particularly against life-threatening fungal infections (Al-Wabli et al., 2019).

  • Carbonic Anhydrase Inhibition : Metal complexes of heterocyclic sulfonamide derivatives have shown strong inhibitory properties against carbonic anhydrase, an enzyme significant in various physiological processes (Büyükkıdan et al., 2013).

Pharmacology

  • Electrophysiological Activity : Some N-substituted imidazolylbenzamides, structurally related to this compound, have shown cardiac electrophysiological activity, indicating potential as class III agents (Morgan et al., 1990).

Chemical Properties and Reactions

  • Reactivity with Other Compounds : These compounds have been part of studies involving reactions with various nitrogen heterocycles, contributing to a broader understanding of their chemical behavior (Harutyunyan, 2016).

  • Synthesis of Complexes : The synthesis of imidazole-derived thiosemicarbazones and hydrazones, and their investigation against crop-related fungi, shows the versatility of these compounds in synthesizing biologically active molecules (Reis et al., 2013).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-[(4-nitrophenyl)methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5/c23-18(20-13-3-6-16-17(7-13)27-11-26-16)15-9-21(10-19-15)8-12-1-4-14(5-2-12)22(24)25/h1-7,9-10H,8,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOGZWPHCBMDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CN(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.